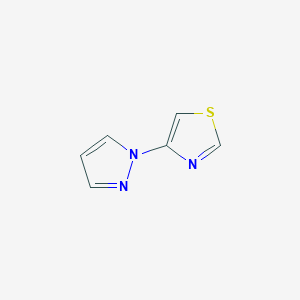

4-(1H-pyrazol-1-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

123464-70-0 |

|---|---|

Molecular Formula |

C6H5N3S |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

4-pyrazol-1-yl-1,3-thiazole |

InChI |

InChI=1S/C6H5N3S/c1-2-8-9(3-1)6-4-10-5-7-6/h1-5H |

InChI Key |

PJUQIYFTAVZSKE-UHFFFAOYSA-N |

SMILES |

C1=CN(N=C1)C2=CSC=N2 |

Canonical SMILES |

C1=CN(N=C1)C2=CSC=N2 |

Synonyms |

Thiazole, 4-(1H-pyrazol-1-yl)- |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1h Pyrazol 1 Yl Thiazole Scaffolds

Established Synthetic Routes to Pyrazolyl-Thiazole Derivatives

Traditional methods for the synthesis of pyrazolyl-thiazole derivatives have laid the groundwork for the development of more complex and functionalized molecules. These routes often involve classical condensation reactions that are reliable and well-understood.

Cyclocondensation Reactions with Hydrazines and Thioamides

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. The formation of the pyrazolyl-thiazole scaffold can be achieved through the reaction of a pyrazole-containing intermediate with a suitable precursor for the thiazole (B1198619) ring. A common strategy involves the reaction of a 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with a substituted phenacyl bromide. acs.org This reaction proceeds via a cyclocondensation mechanism to yield 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. acs.org The process typically involves refluxing the reactants in a solvent like ethanol (B145695). acs.org

Another approach involves the reaction of pyrazolin-N-thioamides with 4-bromoacetyl-1,2,3-triazoles under basic conditions, which has been shown to produce 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles in high yields. researchgate.netnih.gov

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is a classic and versatile method for constructing the thiazole ring. mdpi.comtandfonline.com This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). mdpi.comacs.org In the context of pyrazolyl-thiazoles, this can be adapted in several ways. One method involves the reaction of an α-bromoketone with a thiourea derivative to form an aminothiazole, which can then be further functionalized. acgpubs.org

A modified Hantzsch synthesis can be employed in a one-pot, multi-component reaction. For instance, the reaction of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide (B42300), and various carbonyl compounds can lead to the formation of thiazolyl-pyrazole derivatives. acgpubs.org This approach is advantageous due to its efficiency and the simultaneous formation of both the thiazole and pyrazole (B372694) rings. acgpubs.org The reaction of 2-bromo-1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone with N-aryl thiourea is another example of a cyclocondensation reaction that follows the principles of the Hantzsch synthesis to produce N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amines. nih.gov

Multi-component Reaction Strategies for Thiazole Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. bohrium.comresearchgate.netresearchgate.net This approach is particularly valuable for building heterocyclic libraries for drug discovery.

One such strategy for synthesizing pyrazolyl-thiazoles involves a one-pot, three-component reaction of an aryl/hetryl chalcone (B49325), thiosemicarbazide, and 1-(benzofuran-2-yl)-2-bromoethan-1-one, catalyzed by a base. researchgate.nettandfonline.com This method provides a direct route to novel 4-(benzofuran-2-yl)-2-(3-(aryl/heteryl)-5-(aryl/heteryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives. researchgate.nettandfonline.com Similarly, a one-pot reaction between phenacyl bromide, thiosemicarbazide, and acetylacetone (B45752) or ethyl acetoacetate (B1235776) can be used to prepare 4-aryl-2-pyrazolylthiazoles. researchgate.net Another MCR involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-dione, and 1H-pyrazole-5-carbaldehydes in an ionic liquid to generate phenyl-4-(1H-pyrazol-5-yl) conjugated with 1H-pyrazolo[3,4-b]quinolin-5(4H)-ones. bohrium.com

Table 1: Established Synthetic Routes for Pyrazolyl-Thiazole Derivatives

| Synthetic Route | Key Reactants | Product Type | Key Features |

|---|---|---|---|

| Cyclocondensation | 5-Aryl-1-phenyl-1H-pyrazole-3-carbothioamide, Substituted phenacyl bromide | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles acs.org | Straightforward condensation, good yields. |

| Hantzsch Synthesis | 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Thiazolyl-pyrazole derivatives acgpubs.org | One-pot, simultaneous formation of both rings. |

| Multi-component Reaction | Aryl/hetryl chalcones, Thiosemicarbazide, 1-(Benzofuran-2-yl)-2-bromoethan-1-one | 4-(Benzofuran-2-yl)-2-(pyrazol-1-yl)thiazoles researchgate.nettandfonline.com | High efficiency, atom economy, and diversity. |

Advanced and Sustainable Synthetic Protocols

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced protocols often utilize alternative energy sources or catalysts to improve reaction conditions and yields.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com The synthesis of pyrazolyl-thiazole hybrids can be significantly enhanced using microwave irradiation.

For example, a series of new pyrazolothiazole hybrids were synthesized through a microwave-assisted multicomponent reaction of thiosemicarbazide, chalcones, and substituted 2-bromoacetophenones in the presence of a base. researchgate.net Another efficient one-pot method involves the microwave-assisted reaction of dithiooxamide (B146897) with pyrazole-4-carbaldehydes, followed by oxidation, to produce 2,5-bis(pyrazol-4-yl) acs.orgacs.orgthiazolo[5,4-d] acs.orgacs.orgthiazoles. scispace.com This method is notable as the reaction does not proceed without microwave activation. scispace.com

Catalyst-Mediated Syntheses

The use of catalysts, particularly nanocatalysts and metal complexes, offers significant advantages in terms of efficiency, selectivity, and reusability.

NiFe2O4 Nanoparticles: Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been demonstrated as an effective and magnetically separable catalyst for various organic transformations. researchgate.netresearchgate.net These nanoparticles have been successfully employed in the one-pot, three-component synthesis of bioactive pyrimidine-thiazole derivatives in aqueous ethanol, highlighting a green chemistry approach. researchgate.net While direct synthesis of 4-(1H-pyrazol-1-yl)thiazole using NiFe2O4 is not explicitly detailed in the provided results, the catalytic activity of these nanoparticles in forming thiazole-containing heterocycles suggests their potential applicability. researchgate.netresearchgate.net

Palladium(II) Complexes: Palladium(II) complexes have shown significant catalytic activity in various organic reactions. nih.govacs.orgnih.govresearchgate.net A novel Pd(II) complex has been utilized as a heterogeneous catalyst for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.govacs.org This method is characterized by its short reaction time, high efficiency, and the reusability of the catalyst. nih.govacs.org The synthesis involves a one-pot reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine (B124118) in water. nih.govacs.org The square-planar geometry of the Pd(II) complex is believed to be crucial for its catalytic role. nih.gov

Table 2: Advanced and Sustainable Synthetic Protocols for Pyrazolyl-Thiazole Derivatives

| Protocol | Key Reagents/Catalysts | Product Type | Key Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Thiosemicarbazide, Chalcones, 2-Bromoacetophenones | Pyrazolothiazole hybrids researchgate.net | Rapid reaction times, high yields. |

| Catalyst-Mediated (NiFe2O4) | NiFe2O4 Nanoparticles | Pyrimidine-thiazole derivatives researchgate.net | Green solvent, catalyst reusability. |

| Catalyst-Mediated (Pd(II) Complexes) | Palladium(II) complex, Ultrasonic irradiation | Pyrazole-4-carbonitrile derivatives nih.govacs.org | Short reaction time, high efficiency, catalyst reusability. |

Design and Synthesis of Functionalized this compound Analogues

The design and synthesis of functionalized analogues of this compound are often driven by the goal of exploring structure-activity relationships. This involves the creation of a library of compounds through systematic modifications of the parent scaffold. These modifications typically include the incorporation of other heterocyclic systems, the introduction of specific functional groups, and derivatization at various positions of the pyrazole and thiazole rings.

The strategy of molecular hybridization, which involves combining the this compound core with other heterocyclic rings, has been a fruitful approach in medicinal chemistry. This can lead to the generation of novel molecular entities with enhanced biological activities.

Triazole: The synthesis of thiazole-linked triazoles has been accomplished through the cyclization of pyrazoline-N-thioamide derivatives with phenacyl bromides. For instance, the reaction of 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide with phenacyl bromides under reflux in anhydrous ethanol for 1.5 hours yielded the desired thiazole-triazole hybrids in excellent yields. acs.org Another approach involves the reaction of N-pyrazoline-thioamides with 4-bromoacetyl-1,2,3-triazole derivatives in anhydrous ethanol in the presence of triethylamine (B128534) under reflux conditions to produce 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles in high yields (84–87%). mdpi.com

Thiophene (B33073): Thiophene-containing this compound analogues have been synthesized via the cyclization of 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromide in dimethylformamide (DMF) at ambient temperature for 3 hours, resulting in moderate yields. acs.org In another study, new thiophenyl-pyrazolyl-thiazole hybrids were synthesized by reacting intermediates with ethyl-2-chloroacetoacetate to yield 4-methylthiazole-5-ethylcarboxylates. acs.orgnih.gov

Pyrazoline: The pyrazoline moiety is often an integral part of the synthetic precursors for creating the this compound scaffold. For example, the condensation reaction of 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides with phenacyl bromide in ethanol under reflux for 5 hours yields the target 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole compounds in moderate to excellent yields. acs.org

Benzo[d]dioxole: Hybrid molecules incorporating the benzo[d] acs.orgacs.orgdioxole moiety have been synthesized. One such derivative, 3-(2-(5-(6-bromobenzo[d] acs.orgacs.orgdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile, has been reported. acs.org Another synthetic route involves the reaction of 4,5-dihydro-1H-pyrazoles with substituted phenacyl bromides to yield 2-(5-(benzo[d] acs.orgacs.orgdioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazoles. researchgate.net

Table 1: Synthesis of this compound Hybrids with Other Heterocycles

| Hybrid Heterocycle | Starting Materials | Reagents and Conditions | Resulting Compound Structure (General) | Reference |

|---|---|---|---|---|

| Triazole | 5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, Phenacyl bromides | Reflux in anhydrous ethanol, 1.5 h | Thiazole-linked triazoles | acs.org |

| Triazole | N-pyrazoline-thioamides, 4-bromoacetyl-1,2,3-triazole derivatives | Anhydrous EtOH, Et3N, reflux | 2-(4,5-dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles | mdpi.com |

| Thiophene | 3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, Phenacyl bromide | DMF, ambient temperature, 3 h | 4-phenyl-2-(3-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole hybrids | acs.org |

| Thiophene | Thiophenyl-pyrazolyl-thiazole intermediates, Ethyl-2-chloroacetoacetate | Not specified | 4-Methylthiazole-5-ethylcarboxylates | acs.orgnih.gov |

| Pyrazoline | 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamides, Phenacyl bromide | Ethanol, reflux, 5 h | 2-(4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives | acs.org |

| Benzo[d]dioxole | 4,5-dihydro-1H-pyrazoles, Substituted phenacyl bromide | Not specified | 2-(5-(Benzo[d] acs.orgacs.orgdioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole | researchgate.net |

The introduction of specific chemical groups onto the this compound scaffold is a key strategy for fine-tuning the molecule's properties.

Cyano Group: The cyano group has been incorporated into these scaffolds. For instance, the compound 3-(2-(5-(6-bromobenzo[d] acs.orgacs.orgdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile highlights the inclusion of a benzonitrile (B105546) moiety. acs.org Another example is the dehydration of a primary amide (7a) to obtain the corresponding thiazole nitrile compound (8). mdpi.com

Thiocyanato Group: The synthesis of thiosemicarbazides, which are precursors to the thiazole ring in many synthetic routes, involves the use of thiophosgene (B130339) or carbon disulfide. These reagents introduce the sulfur atom necessary for the thiazole ring formation and can be considered as a source for the thiocyanato functionality that is ultimately incorporated into the heterocyclic system. mdpi.com

Hydrazone Linkers: Hydrazone linkages have also been explored. Carbothioamide derivatives can be reacted with hydrazonoyl halides to prepare compounds such as (E)-2-(5-(benzo[d] acs.orgacs.orgdioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(substituted phenyldiazenyl)thiazole. researchgate.net

Table 2: Introduction of Specific Chemical Groups

| Chemical Group | Synthetic Approach | Example Compound | Reference |

|---|---|---|---|

| Cyano | Incorporation of a benzonitrile moiety | 3-(2-(5-(6-bromobenzo[d] acs.orgacs.orgdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile | acs.org |

| Cyano | Dehydration of a primary amide | Thiazole nitrile compound 8 | mdpi.com |

| Thiocyanato | Use of thiophosgene or carbon disulfide in thiosemicarbazide synthesis | Precursors for thiazole ring formation | mdpi.com |

| Hydrazone Linker | Reaction of carbothioamide with hydrazonoyl halides | (E)-2-(5-(benzo[d] acs.orgacs.orgdioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methyl-5-(substituted phenyldiazenyl)thiazole | researchgate.net |

The ability to introduce substituents at specific positions on both the pyrazole and thiazole rings allows for a high degree of molecular diversity and the optimization of desired properties.

Pyrazole Ring Derivatization: The pyrazole ring in the this compound scaffold is often substituted at various positions. For example, in the synthesis of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives, the pyrazole ring is substituted at the 4-position with a tetrazol-5-yl group. nih.gov Other examples include the presence of aryl groups at the 3- and 5-positions of the 4,5-dihydro-1H-pyrazol-1-yl moiety. acs.org

Thiazole Ring Derivatization: The thiazole ring can also be functionalized at multiple positions. The Hantzsch thiazole synthesis and its modifications are commonly employed, allowing for the introduction of substituents at the C2, C4, and C5 positions. For instance, the reaction of pyrazoline N-thioamide derivatives with phenacyl bromides leads to substitution at the C4 position of the thiazole ring. acs.org Further derivatization can be achieved; for example, β-ketoester and ethanone (B97240) derivatives containing the pyrazole/thiazole scaffolds have been synthesized, leading to compounds like ethyl 3-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5-yl)-3-oxopropanoate and 1-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5-yl)ethanone, which are derivatized at the C5 position of the thiazole ring. acgpubs.org The C2 position is typically occupied by the pyrazol-1-yl group.

Table 3: Examples of Derivatization at Specific Ring Positions

| Ring | Position | Type of Substituent | Example Compound | Reference |

|---|---|---|---|---|

| Pyrazole | 4 | Tetrazol-5-yl | 2-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole | nih.gov |

| Pyrazole | 3, 5 | Diaryl | 2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole | acs.org |

| Thiazole | 4 | Substituted phenyl | 2-(5-(Benzo[d] acs.orgacs.orgdioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | researchgate.net |

| Thiazole | 5 | Ethyl-3-oxopropanoate | Ethyl 3-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5-yl)-3-oxopropanoate | acgpubs.org |

| Thiazole | 5 | Ethanone | 1-(2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-5-yl)ethanone | acgpubs.org |

Structural Characterization and Advanced Analytical Techniques Applied to 4 1h Pyrazol 1 Yl Thiazole Compounds

Spectroscopic Elucidation of Molecular Structures

Spectroscopy is a cornerstone in the characterization of pyrazolyl-thiazole compounds, offering detailed insights into their electronic and vibrational properties and confirming their molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(1H-pyrazol-1-yl)thiazole derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra allows for the unambiguous assignment of all atoms within the heterocyclic framework.

¹H NMR: The proton NMR spectra of pyrazolyl-thiazole derivatives display characteristic signals for the protons on both heterocyclic rings. The thiazole (B1198619) proton typically appears as a singlet in the range of δ 7.3-7.9 ppm. nih.govresearchgate.net Protons on the pyrazole (B372694) ring also exhibit distinct chemical shifts that are crucial for structural confirmation. researchgate.net For instance, in a series of piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives, the pyrazole proton signal was observed as a singlet around δ 8.17-8.21 ppm. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Pyrazolyl-Thiazole Derivatives

| Proton Position | Chemical Shift (δ, ppm) Range | Multiplicity | Reference Compound Type |

| Thiazole-H5 | 7.36 - 7.95 | Singlet | 2-(Benzylidenehydrazinyl)-4-(pyrazol-3-yl)thiazoles |

| Pyrazole-H5 | 9.02 - 9.04 | Singlet | 2-(Benzylidenehydrazinyl)-4-(pyrazol-3-yl)thiazoles |

| Pyrazole-H (unspecified) | 9.1 - 9.2 | Singlet | General Thiazolyl Pyrazole Derivatives |

| CH=N Hydrazinyl Linker | 8.06 - 8.18 | Singlet | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives |

¹³C NMR: The ¹³C NMR spectra provide essential information about the carbon skeleton of the molecule. The carbon atoms of the thiazole and pyrazole rings resonate at characteristic chemical shifts. For example, in a series of pyrazolyl-thiazole derivatives, thiazole carbons were observed between δ 136 and 139 ppm. nih.gov In another study, the thiazole carbon signals were found in the range of δ 102.7-108.6 ppm, while pyrazole carbons appeared from δ 139.4 to 151.2 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrazolyl-Thiazole Derivatives

| Carbon Position | Chemical Shift (δ, ppm) Range | Reference Compound Type |

| Thiazole Carbons | 102.7 - 108.6 | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives |

| Pyrazole Carbons | 139.4 - 151.2 | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives |

| Thiazole C=N | ~168.8 | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives |

| Pyrazole C3 | 147.5 | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives |

| Pyrazole C5 | 108.6 | Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives |

¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can be a valuable tool for distinguishing between nitrogen atoms in different chemical environments, such as the N1 and N2 positions of the pyrazole ring. It is particularly useful for resolving structural ambiguities, for instance, in differentiating between isomeric pyrazole products that can arise from reactions with unsymmetrical reagents. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups and characteristic vibrations of the molecular structure. The spectra of this compound derivatives show several key absorption bands. These include stretching vibrations for aromatic C-H bonds (typically above 3000 cm⁻¹), and characteristic C=N and C=C stretching vibrations of the pyrazole and thiazole rings, which are generally observed in the 1400-1650 cm⁻¹ region. researchgate.netrsc.org For example, in a series of pyrazolyl-thiazole compounds, the C=N stretching vibration was recorded around 1620-1625 cm⁻¹. rsc.orgphyschemres.org

Table 3: Characteristic IR Absorption Bands for Pyrazolyl-Thiazole Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch (if present) | 3300 - 3440 | Indicates N-H bond in pyrazole or other functional groups |

| C-H Stretch (Aromatic) | 3050 - 3150 | Stretching of C-H bonds on the heterocyclic rings |

| C=N Stretch | 1560 - 1625 | Imine stretching within the pyrazole and thiazole rings |

| C=C Stretch | 1450 - 1590 | Aromatic ring stretching vibrations |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to study its fragmentation patterns, which helps in structural confirmation. For pyrazolyl-thiazole derivatives, the molecular ion peak (M⁺) is typically observed, confirming the molecular formula. For example, the mass spectrum of 2-(5-(3,4-Dimethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole showed a molecular ion peak at m/z 455, corresponding to its calculated molecular weight. rsc.orgphyschemres.org Similarly, other derivatives show prominent molecular ion peaks that align with their expected structures. nih.govrsc.org

Ultraviolet/Visible (UV/Vis) Spectroscopy

Ultraviolet/Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the linked pyrazole and thiazole rings is expected to exhibit absorption bands corresponding to π → π* transitions. The gas-phase UV absorption spectrum of the parent pyrazole molecule shows a maximal absorption cross-section at 203 nm. mdpi.com Derivatives incorporating the pyrazolyl-thiazole scaffold absorb in the visible spectrum. nih.gov The specific wavelength of maximum absorbance (λmax) and the molar absorptivity are dependent on the specific substituents attached to the heterocyclic core and the solvent used. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

Determination of Crystal System and Space Group

X-ray diffraction studies on derivatives of this compound have successfully determined their crystal structures. These compounds crystallize in various systems, with monoclinic and triclinic being common. For instance, the derivative (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one was found to crystallize in the monoclinic system with the space group P2₁/c. Another derivative, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, crystallizes in the triclinic system. These determinations are fundamental to understanding the packing of molecules in the crystal lattice and the nature of non-covalent interactions that stabilize the solid-state structure.

Table 4: Crystallographic Data for Representative Pyrazolyl-Thiazole Derivatives

| Compound | Crystal System | Space Group | Reference |

| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | Monoclinic | P2₁/c | |

| Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate | Triclinic | P̅1 | |

| (±)-7-(4-chlorophenyl)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H- nih.govrsc.orgmdpi.comtriazolo[3,4-b] nih.govrsc.orgthiadiazine | Monoclinic | P2₁/n |

Analysis of Molecular Conformation and Dihedral Angles

In the case of (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, the dihedral angle between the thiazole and pyrazole rings is remarkably small at 6.6 (2)°, indicating a nearly coplanar arrangement of the two heterocyclic systems. nih.gov This planarity is a key feature of the molecule's conformation. nih.gov Similarly, in 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the molecule is found to be essentially planar, with an interplanar angle of just 3.31 (7)° between the pyrazole and benzothiazole (B30560) rings. researchgate.net

The orientation of phenyl substituents relative to the core heterocyclic structure is also a defining conformational feature. For instance, in the aforementioned chalcone (B49325) derivative, the two phenyl rings attached to the pyrazole ring are twisted with respect to the pyrazole plane, exhibiting dihedral angles of 38.6 (1)° and 25.0 (2)°. nih.gov In a different series of compounds, such as 4-(4-chlorophenyl)-2-(...-dihydro-1H-pyrazol-1-yl)thiazole and its 4-fluorophenyl analogue, the core structure is largely planar, but one of the fluorophenyl groups is oriented almost perpendicularly to the plane of the rest of the molecule. researchgate.net The study of 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one revealed two independent molecules in the asymmetric unit with dihedral angles of 43.28 (12)° and 46.88 (11)° between the pyrazole and phenyl rings. doaj.org These variations in dihedral angles highlight the conformational flexibility of these systems, which can be influenced by both electronic and steric effects of the substituents, as well as by crystal packing forces.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | Thiazole | Pyrazole | 6.6 (2) | nih.gov |

| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | Pyrazole | Phenyl (at C8) | 38.6 (1) | nih.gov |

| (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | Pyrazole | Phenyl (at N3) | 25.0 (2) | nih.gov |

| 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Pyrazole | Benzothiazole | 3.31 (7) | researchgate.net |

| 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one (Molecule A) | Pyrazole | Phenyl | 43.28 (12) | doaj.org |

| 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one (Molecule B) | Pyrazole | Phenyl | 46.88 (11) | doaj.org |

Investigation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H...S, C-Br...π, Tetrel Bonding)

The crystal packing of this compound derivatives is governed by a complex interplay of various non-covalent interactions, which dictate the final supramolecular architecture. These interactions are crucial in crystal engineering, influencing the physical properties of the solid material. rsc.org

Hydrogen Bonding: Conventional N-H···N and N-H···O hydrogen bonds are common motifs. In the crystal structure of 4-fluoro-1H-pyrazole, N-H···N hydrogen bonds link the molecules into one-dimensional chains or catemers. researchgate.net In more complex structures like 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one, pairs of N-H···O hydrogen bonds generate centrosymmetric dimers with an R22(8) ring motif. doaj.org Weaker C-H···O and C-H···N hydrogen bonds also play a significant role in stabilizing the crystal lattice. For example, in (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one, pairs of C-H···O bonds form inversion dimers, which are then linked into chains by C-H···N interactions. nih.gov In 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, the carbonyl oxygen acts as an acceptor for four C-H donors. researchgate.net

π-π Stacking: Stacking interactions between the aromatic pyrazole, thiazole, and phenyl rings are prevalent. In certain 4-(4-Aryl)-2-(...-pyrazol-1-yl)thiazole derivatives, molecules are observed to stack with specific ring centroid-to-centroid distances, although these can sometimes be longer than conventional π-π contacts. researchgate.net A study on a 1H-pyrazol-1-yl)thiazole-4-carboxylate derivative identified anti-parallel π-π stacking as a key feature of its supramolecular assembly. jst.go.jp

Other Weak Interactions: A diverse range of weaker, yet structurally significant, interactions have been characterized in these systems. These include:

Halogen and Chalcogen Bonding: The presence of halogen atoms or sulfur (a chalcogen) can lead to specific directional interactions known as halogen and chalcogen bonding, which have been analyzed using DFT calculations. rsc.org

Tetrel Bonding: An O···C tetrel bonding interaction has been identified in a 1H-pyrazol-1-yl)thiazole-4-carboxylate derivative, contributing to its supramolecular assembly. jst.go.jp

C-H···S and H···(S, O) Interactions: The sulfur atom of the thiazole ring can participate in weak hydrogen bonds. In 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one, a three-center H···(S, O) system is present. researchgate.net

The energetic contributions of these varied interactions are often analyzed using theoretical methods like DFT calculations and Hirshfeld surface analysis to understand their structure-directing roles. rsc.org

| Interaction Type | Example Compound Class/Derivative | Observed Motif / Role | Reference |

|---|---|---|---|

| N-H···N Hydrogen Bonding | 4-fluoro-1H-pyrazole | Forms one-dimensional chains (catemers) | researchgate.net |

| N-H···O Hydrogen Bonding | 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one | Forms centrosymmetric R22(8) dimers | doaj.org |

| C-H···O / C-H···N Hydrogen Bonding | (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one | Links molecules into dimers and chains | nih.gov |

| π-π Stacking | 4-(4-Aryl)-2-(...-pyrazol-1-yl)thiazoles | Stacking of molecules with defined centroid separations | researchgate.net |

| C-H···π Interactions | 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one | Contributes to the 3D network | doaj.org |

| Halogen/Chalcogen Bonding | Pyrazolyl-thiazole derivatives | Structure-directing role analyzed by DFT | rsc.org |

| Tetrel Bonding (O···C) | 1H-pyrazol-1-yl)thiazole-4-carboxylate | Contributes to supramolecular assembly | jst.go.jp |

| H···(S,O) Interactions | 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one | Three-center hydrogen bond system | researchgate.net |

Isostructurality and Polymorphism Studies

Isostructurality, where different compounds crystallize in the same space group with similar unit cell dimensions and atomic arrangements, is a phenomenon of significant interest in crystal engineering. Studies on this compound derivatives have provided clear examples of this behavior.

A notable case involves 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its 4-fluorophenyl analogue. mdpi.com Despite the substitution of a chlorine atom with a fluorine atom on one of the aryl rings, both compounds were found to be isostructural. researchgate.netmdpi.com They crystallize in the triclinic space group P-1 and each has two independent molecules in the asymmetric unit. The larger size of the chlorine atom compared to fluorine results in slight adjustments in conformation and intermolecular contacts, and a predictably higher calculated density for the chloro derivative. mdpi.com

Conversely, the study of simple 4-halo-1H-pyrazoles demonstrates that isostructurality is not guaranteed even with closely related substituents. While the chloro and bromo analogues of 4-halo-1H-pyrazole are isomorphous (orthorhombic, Pnma), the 4-fluoro-1H-pyrazole derivative crystallizes in a different, non-isomorphous triclinic structure (P-1). researchgate.net This highlights that even subtle changes in atomic size and electronegativity can lead to fundamentally different crystal packing arrangements and supramolecular motifs. researchgate.net The study of isostructural series is valuable for understanding the factors that govern crystal packing and for designing solid materials with specific properties. researchgate.net

Computational Chemistry and Molecular Modeling Investigations of 4 1h Pyrazol 1 Yl Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to pyrazolyl-thiazole derivatives to analyze their geometric and electronic properties, which are crucial for understanding their chemical reactivity and biological activity. rsc.orgresearchgate.net

The electronic properties of 4-(1H-pyrazol-1-yl)thiazole derivatives are frequently studied using DFT calculations, with a focus on Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and hardness. nih.govbohrium.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. bohrium.com

Table 1: Electronic Properties of Pyrazolyl-Thiazole Derivatives from DFT Studies

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Key Findings |

|---|---|---|---|---|

| Pyrazole-thiazole hybrid | - | - | ~4.38 - 5.75 | The smaller energy gap was correlated with increased molecular stability. nih.gov |

| Thiazole-based Schiff base | - | - | - | HOMO-LUMO energies were used to identify reactivity parameters for cyclooxygenase inhibitors. ekb.eg |

| Pyrazolyl–thiazole (B1198619) thiophene (B33073) derivatives | - | - | - | The HOMO-LUMO gap was analyzed to understand chemical stability and reactivity. nih.gov |

Note: Specific energy values are often dependent on the specific derivative and the computational method (basis set and functional) used.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule, which dictates its interaction with biological receptors. For molecules with multiple rotatable bonds, like derivatives of this compound, several conformations (rotamers) can exist. DFT calculations are used to determine the most stable conformer by optimizing the geometry and calculating the corresponding energy. iu.edu.sa Studies on energetic 1,2,4-triazole-pyrazoles have shown that the rotational conformation of the heterocyclic skeleton significantly impacts the molecule's energetic performance. bit.edu.cnresearchgate.net The analysis reveals that different N-functionalization can lead to distinct spatial arrangements, influencing properties like density and detonation performance. bit.edu.cn The potential energy surface is scanned by systematically rotating specific dihedral angles to identify energy minima, which correspond to stable conformations. iu.edu.sa The conformer with the lowest energy is considered the most populated and is typically used for further computational studies, such as vibrational analysis and molecular docking. iu.edu.sa

Theoretical vibrational analysis using DFT is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.netmdpi.com DFT methods, such as B3LYP, are commonly employed for these calculations. epu.edu.iq

For complex molecules like pyrazole-thiazole derivatives, the calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and the use of a gaseous phase model. To improve accuracy, the theoretical frequencies are often scaled using a scaling factor. mdpi.com A comprehensive vibrational assignment can be proposed by comparing the scaled theoretical frequencies with experimental data. iu.edu.sa This correlative approach not only validates the calculated structure but also provides a deeper understanding of the molecule's vibrational properties. researchgate.netnih.gov

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. amazonaws.com This method is extensively used to explore the potential biological targets of this compound derivatives and to understand the molecular basis of their activity.

Molecular docking simulations have been instrumental in elucidating how pyrazolyl-thiazole derivatives interact with the active sites of various enzymes and receptors. rsc.orgresearchgate.net These studies predict the binding affinity (often expressed as a docking score or binding energy) and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

For example, derivatives have been docked into the active sites of penicillin-binding proteins and sterol 14α-demethylase to rationalize their antimicrobial and antifungal activities. nih.gov Similarly, docking studies with cyclooxygenase (COX-1 and COX-2) enzymes have helped to understand the anti-inflammatory potential of these compounds, revealing crucial hydrogen bonding with key residues like Arg120. nih.gov Other targets investigated include phosphodiesterase 3 (PDE3) for cardiotonic activity, receptor tyrosine kinases for anticancer potential, and cholinesterases for Alzheimer's disease treatment. nih.govresearchgate.netnih.gov The insights gained from these simulations are crucial for structure-based drug design, enabling the optimization of ligand structures to enhance binding affinity and selectivity. researchgate.net

Table 2: Molecular Docking Interactions of Pyrazolyl-Thiazole Derivatives with Biological Targets

| Derivative Class | Target Protein(s) | Key Interactions Observed | Predicted Activity |

|---|---|---|---|

| Pyrazolyl-thiazole thiophene | Penicillin-binding proteins, Sterol 14α-demethylase | Hydrogen bonding, hydrophobic interactions | Antimicrobial, Antifungal nih.gov |

| Pyrazole (B372694) clubbed thiazole | COX-1, COX-2 | Hydrogen bonding with Arg120, Ser339; Arene-cation interactions; Hydrophobic interactions with Ala513, Val509 | Anti-inflammatory nih.gov |

| Pyrazoline-thiazoles | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Interactions with active site amino acid residues | Anti-Alzheimer nih.gov |

| Tetrazolyl-pyrazolyl-thiazole | Phosphodiesterase 3 (PDE3) | Binding within the active site of the PDE3 protein model | Cardiotonic nih.gov |

Beyond protein targets, the interaction of heterocyclic compounds with nucleic acids is a significant area of investigation. Molecular docking and spectroscopic studies have been used to explore the binding of pyrazine-thiazole metal complexes to calf thymus DNA (CTDNA). rsc.org These studies suggest an intercalative binding mode, where the planar aromatic structure of the ligand inserts between the base pairs of the DNA double helix. The binding constants (kb) and Stern-Volmer quenching constants (KSV) obtained from spectroscopic titrations are typically in the order of 10⁴, which is indicative of this intercalation mechanism. rsc.org Molecular docking simulations further support these findings by showing that the compounds fit well into the DNA active sites, predicting a high binding affinity and elucidating the specific interactions that stabilize the complex. rsc.org

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Development of Predictive Models for Biological Activity

There are no specific QSAR models reported in the scientific literature that have been developed for or include this compound. Consequently, no data tables of predictive models for its biological activity can be provided.

Generation of 2D Pharmacophore Models

There are no published 2D pharmacophore models specifically generated for this compound. Such models are derived from the structural features of a set of active compounds, and it appears this specific compound has not been part of such an analysis in published research.

Pharmacological Investigations: Molecular Mechanisms of Action and Structure Activity Relationships of 4 1h Pyrazol 1 Yl Thiazole Derivatives

Enzyme Inhibition and Modulation Studies

Derivatives of the 4-(1H-pyrazol-1-yl)thiazole core have been extensively investigated as inhibitors of several key enzyme families. These studies have elucidated the structural requirements for potent and selective inhibition, paving the way for the development of targeted therapeutic agents.

Cyclooxygenase (COX-1/COX-2) Inhibition and Selectivity Profiling

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are critical targets for anti-inflammatory drugs. A series of new pyrazole-thiazole derivatives were designed to act as non-steroidal anti-inflammatory drugs (NSAIDs) with potentially minimized ulcerogenic effects. nih.gov In vitro assays revealed that some of these compounds exhibit potent COX inhibition. nih.gov

For instance, compound 5h showed nearly equipotent COX-1 inhibition (IC₅₀ = 38.76 nM) when compared to the non-selective drug Indomethacin (IC₅₀ = 35.72 nM). nih.gov Conversely, compound 5m displayed significant inhibitory activity against COX-2 (IC₅₀ = 87.74 nM) and a higher COX-2 selectivity index (SI = 2.05) compared to Indomethacin (SI = 0.52), although it was less selective than Celecoxib (SI = 8.31). nih.gov

Docking studies suggest that the pyrazole-thiazole core is crucial for hydrogen bonding interactions within the active sites of COX enzymes. The thiazole (B1198619) motif of compounds 5h and 5m oriented well towards the key residue Arg120 in COX-1. The superior COX-1 inhibitory activity of 5h was rationalized by an additional arene-cation interaction with Arg120. nih.gov In the COX-2 active site, compound 5m showed better accommodation than 5h , which aligns with its enhanced COX-2 inhibitory activity. nih.gov

| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | Selectivity Index (SI = COX-1/COX-2) |

|---|---|---|---|

| 5h | 38.76 | - | - |

| 5m | - | 87.74 | 2.05 |

| Indomethacin (Reference) | 35.72 | - | 0.52 |

| Celecoxib (Reference) | - | - | 8.31 |

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, HER2, VEGFR-2, FMS-like Tyrosine Kinase 3)

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Thiazolyl-pyrazoline derivatives have been synthesized and evaluated as potential inhibitors of key RTKs like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

A study of novel thiazolyl-pyrazoline derivatives identified compounds 10b and 10d as potent and selective dual inhibitors of both EGFR and VEGFR-2. nih.gov Compound 10d was particularly potent, with IC₅₀ values of 32.5 nM for EGFR and 43.0 nM for VEGFR-2. nih.gov Another series of pyrazolyl-thiazole compounds, 5a and 5b , also showed marked EGFR inhibitory activity with IC₅₀ values of 0.06 µM and 0.18 µM, respectively. nih.gov Additionally, fused pyrazole (B372694) derivatives have been explored, with compound 9 emerging as a potent VEGFR-2 inhibitor (IC₅₀ = 0.22 µM) and compound 12 revealing potent dual EGFR and VEGFR-2 inhibition. frontiersin.org

Structure-activity relationship studies on these derivatives indicate that the nature and position of substituents on the phenyl rings attached to the core structure are critical for inhibitory activity and selectivity. researchgate.netnih.gov

| Compound | Target Kinase | IC₅₀ |

|---|---|---|

| 10b | EGFR | 40.7 ± 1.0 nM |

| 10b | VEGFR-2 | 78.4 ± 1.5 nM |

| 10d | EGFR | 32.5 ± 2.2 nM |

| 10d | VEGFR-2 | 43.0 ± 2.4 nM |

| 5a | EGFR | 0.06 µM |

| 5b | EGFR | 0.18 µM |

| 9 | VEGFR-2 | 0.22 µM |

| 12 | EGFR/VEGFR-2 | Potent Dual Inhibitor |

Phosphodiesterase (PDE3A/PDE3B) Inhibition

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides. PDE3, in particular, is a target for cardiotonic agents. A series of novel 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives were synthesized and evaluated for their inhibitory activity against human PDE3A and PDE3B. nih.gov

The entire set of synthesized analogs demonstrated considerable and selective inhibition of PDE3A over PDE3B. nih.gov The IC₅₀ values for PDE3A inhibition ranged from 0.24 ± 0.06 µM to 16.42 ± 0.14 µM, while for PDE3B, the range was 2.34 ± 0.13 µM to 28.02 ± 0.03 µM. nih.gov Among the derivatives, compound 6d was the most potent inhibitor of PDE3A, with an IC₅₀ of 0.24 ± 0.06 µM. nih.gov Docking studies of this compound within the active site of a PDE3 protein model supported the mechanism of action for the designed inhibitor. nih.gov

| Enzyme | IC₅₀ Range (µM) | Most Potent Compound (6d) IC₅₀ (µM) |

|---|---|---|

| PDE3A | 0.24 ± 0.06 to 16.42 ± 0.14 | 0.24 ± 0.06 |

| PDE3B | 2.34 ± 0.13 to 28.02 ± 0.03 | 2.34 ± 0.13 |

Succinate Dehydrogenase (SDH) Inhibition in Fungi

Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the citric acid cycle, making it a vital target for fungicides. Novel pyrazole-thiazole carboxamides have been developed as potent SDH inhibitors. nih.gov

Several compounds from this class showed excellent in vitro activities against the fungus Rhizoctonia cerealis, with EC₅₀ values ranging from 1.1 to 4.9 mg/L, which is superior to the commercial fungicide thifluzamide (B1681302) (EC₅₀ = 23.1 mg/L). nih.gov Specifically, compounds 9ac , 9bf , and 9cb were highly effective. nih.gov Another derivative, compound 9cd , was far more active than thifluzamide against Sclerotinia sclerotiorum (EC₅₀ = 0.8 mg/L vs. 4.9 mg/L). nih.gov Furthermore, a series of pyrazole/thiazole derivatives containing cyano/thiocyanato groups were synthesized, with compound B35 showing excellent activity against Rhizoctonia solani (EC₅₀ = 1.08 µg/mL), comparable to boscalid (B143098) (EC₅₀ = 0.87 µg/mL). acs.org Molecular docking studies confirmed the binding mode of these compounds in the SDH active site, indicating that the pyrazole-thiazole carboxamide hybrid is a promising new scaffold for SDH inhibitors. nih.gov

| Compound | Fungus | EC₅₀ | Reference Fungicide | Reference EC₅₀ |

|---|---|---|---|---|

| 9ac, 9bf, 9cb | Rhizoctonia cerealis | 1.1 - 4.9 mg/L | Thifluzamide | 23.1 mg/L |

| 9cd | Sclerotinia sclerotiorum | 0.8 mg/L | Thifluzamide | 4.9 mg/L |

| B35 | Rhizoctonia solani | 1.08 µg/mL | Boscalid | 0.87 µg/mL |

Human Carbonic Anhydrase (hCA I/II) Inhibition

Human carbonic anhydrase (hCA) isoforms I and II are cytosolic enzymes involved in various physiological processes. A series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides were synthesized and evaluated for their inhibitory effects on hCA I and hCA II. nih.gov

The synthesized compounds showed significant inhibitory activity, with Kᵢ values ranging from 316.7 ± 9.6 to 533.1 ± 187.8 nM for hCA I and from 412.5 ± 115.4 to 624.6 ± 168.2 nM for hCA II. nih.gov These values are comparable to the reference inhibitor Acetazolamide (Kᵢ = 278.8 ± 44.3 nM for hCA I and 293.4 ± 46.4 nM for hCA II). nih.gov Structure-activity relationship studies indicated that the nature of the substituent on the phenyl ring influences the inhibitory potency. For example, compound 14 , which has a bromine substituent, and compound 13 , with a fluorine substituent, were identified as lead compounds for further studies due to their low Kᵢ values. nih.gov

| Enzyme | Compound Kᵢ Range (nM) | Acetazolamide (Reference) Kᵢ (nM) |

|---|---|---|

| hCA I | 316.7 ± 9.6 to 533.1 ± 187.8 | 278.8 ± 44.3 |

| hCA II | 412.5 ± 115.4 to 624.6 ± 168.2 | 293.4 ± 46.4 |

α-Glucosidase Inhibition

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. A novel series of 1,3-diphenyl-pyrazole-4-carboxylic acid derivatives coupled with thiazole amines were synthesized and tested for their α-glucosidase inhibitory activity. researchgate.net

Among the synthesized compounds, derivatives 4c , 4e , and 4j demonstrated promising in vitro antidiabetic activity when compared to a standard drug. researchgate.net The bioassay results suggested that compound 4e , in particular, could emerge as a potent antidiabetic agent in future drug design efforts. researchgate.net Another study on pyrazol-quinazolinones, which share structural similarities, found that compounds 4h and 4i exhibited stronger enzyme inhibitory potential against α-glucosidase than the standard drug acarbose. acs.org These findings highlight the potential of the pyrazole-thiazole scaffold in developing new α-glucosidase inhibitors. researchgate.net

| Compound Series | Promising Inhibitors | Observation |

|---|---|---|

| 1,3-diphenyl-pyrazole-4-carboxylic acid-thiazole derivatives | 4c, 4e, 4j | Showed promising in vitro antidiabetic activity. |

| Pyrazol-quinazolinones | 4h, 4i | Showed stronger inhibitory potential than acarbose. |

Caspase-3 Enzyme Modulation

The induction of apoptosis, or programmed cell death, is a critical mechanism for anticancer agents. Caspase-3 is a key executioner caspase in this process. Investigations into this compound derivatives have revealed their potential to modulate this enzyme, thereby promoting apoptosis in cancer cells.

One study focused on novel benzoxazole-substituted thiazolyl-pyrazole derivatives, which were designed as antitubulin agents. nih.gov In vitro analyses demonstrated that specific derivatives, particularly BP-2 and BP-6, not only inhibited cell proliferation in a time- and dose-dependent manner but also induced apoptosis. This proapoptotic activity was evidenced by a notable increase in the levels of cleaved Caspase-3 in the triple-negative breast cancer cell line MDA-MB-231. nih.gov Molecular docking simulations further supported these findings, indicating strong binding affinities of the BP-6 compound to Caspase-3, suggesting a direct interaction contributes to its mechanism of action. nih.gov

Similarly, research on a series of mono- and bis-pyrazolylthiazole derivatives identified a potent anti-liver cancer agent, compound 18c. nih.gov This derivative was found to significantly activate apoptotic pathways in HepG2 liver cancer cells. Mechanistic studies showed that compound 18c upregulated the expression of several key apoptotic proteins, including a 9-fold increase in caspase-3, a 2.3-fold increase in caspase-8, and a 7.6-fold increase in caspase-9. nih.gov This broad activation of the caspase cascade underscores the compound's efficacy in inducing apoptosis.

Further studies on pyrazole derivatives bearing thiazole and other moieties against pancreatic cancer cell lines also highlighted alterations in the Caspase-3 gene, reinforcing the role of this pathway in the anticancer effects of this class of compounds. researchgate.net

Cellular and Mechanistic Biological Responses

Chronic inflammation is implicated in numerous diseases, and the inhibition of inflammatory mediators is a key therapeutic strategy. Derivatives of this compound have been shown to possess anti-inflammatory properties, partly through the downregulation of nitric oxide (NO) production. NO is a significant signaling molecule in inflammation, and its overproduction can lead to tissue damage.

A study involving a new series of D-ring substituted steroidal 4,5-dihydropyrazole thiazole derivatives evaluated their anti-inflammatory effects in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov The preliminary structure-activity relationship (SAR) analysis was based on the inhibition of NO release. The optimal compound, 12b, which features an o-chlorophenyl substitution, demonstrated more potent anti-inflammatory activity than the standard drug methylprednisolone (B1676475) (MPS). It exhibited a half-maximal inhibitory concentration (IC₅₀) value of 2.59 μM on NO production, with low cytotoxicity against the macrophage cells. nih.gov This indicates that the anti-inflammatory action of these derivatives is directly linked to their ability to suppress the production of this key inflammatory mediator. nih.gov

| Compound | Substitution | Cell Line | Assay | IC₅₀ (μM) for NO Production | Source |

| 12b | 3β-hydroxy-pregn-5-en-17β-yl-5'-(o-chlorophenyl)-1'-(4''-phenyl-[1'',3'']-thiazol-2''-yl)-4',5'-dihydro-1'H-pyrazol-3'-yl | RAW 264.7 | LPS-induced NO release | 2.59 | nih.gov |

| MPS | (Positive Control) | RAW 264.7 | LPS-induced NO release | > 2.59 | nih.gov |

Derivatives of the this compound scaffold have demonstrated significant antinociceptive (pain-relieving) effects in various animal models. Research into the underlying mechanisms suggests the involvement of the endogenous opioid system.

The antinociceptive effect of the pyrazolyl-thiazole derivative 2-(5-trichloromethyl-5-hydroxy-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)-5-methylthiazole (B50) was investigated in mice using the acetic acid-induced writhing test. B50 produced a dose-dependent reduction in writhing behavior. scielo.brscielo.br Crucially, this effect was prevented by pre-treatment with naloxone (B1662785), a nonselective opioid receptor antagonist. scielo.brscielo.brnih.gov This reversal by naloxone strongly suggests that the antinociceptive action of B50 is mediated through opioid receptors. scielo.br

Similarly, studies on other pyrazole and thiazole-containing compounds have confirmed the role of the opioidergic system. mdpi.comnih.gov For instance, a series of thiazole-piperazine derivatives showed both central and peripheral antinociceptive activity, which was reversed by naloxone pre-treatment. mdpi.com Further research on different pyrazole compounds found that they act as agonists at the μ-opioid receptor (μMOR) and that their pain-relieving effects in the formalin test were reversed by naloxone. nih.gov These findings collectively indicate that opioid receptor activation is a key mechanism for the antinociceptive properties of several this compound derivatives. nih.govmdpi.comnih.gov

| Compound | Test Model | Observation | Implied Mechanism | Source |

| B50 | Acetic acid writhing test (mice) | Antinociceptive effect was prevented by naloxone. | Opioid receptor involvement. | scielo.brscielo.brnih.gov |

| Thiazole-piperazine derivatives | Tail-clip, hot-plate, writhing tests (mice) | Antinociceptive effects were reversed by naloxone. | Participation of opioidergic mechanisms. | mdpi.com |

| LQFM-020, LQFM-021, LQFM-039 | Formalin test (mice) | Antinociceptive effect was reversed by naloxone; compounds showed agonist activity on μMOR. | Direct involvement of μ-opioid receptors. | nih.gov |

The hybridization of pyrazole and thiazole rings has yielded numerous derivatives with significant in vitro antimicrobial activity against a wide range of bacterial and fungal pathogens. mdpi.comglobalresearchonline.net While many studies have focused on synthesizing these novel compounds and determining their minimum inhibitory concentrations (MICs), detailed mechanistic investigations into how they exert their antimicrobial effects are still emerging.

The broad-spectrum activity suggests that these compounds may interfere with fundamental cellular processes common to various microbes. nih.gov Some research points towards the inhibition of essential enzymes, such as DNA gyrase, as a potential mechanism of action for pyrazole derivatives against bacteria. nih.gov For antifungal activity, while specific mechanisms like the induction of mycelial abnormalities or the production of reactive oxygen species (ROS) are plausible for heterocyclic compounds, they have not been extensively detailed for this specific class of pyrazolyl-thiazoles in the available literature. However, the consistent antimicrobial efficacy observed across multiple studies confirms that the pyrazole and thiazole heterocyclic rings are crucial pharmacophores for this biological activity. mdpi.com

For example, one study reported a series of pyrazole-1-carbothiohydrazide derivatives, where compound 21a displayed potent antibacterial and antifungal activities, with MIC values lower than the standard drugs chloramphenicol (B1208) and clotrimazole (B1669251) against several strains. nih.gov Another series of tethered thiazolo-pyrazole derivatives were identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/ml. nih.gov These findings highlight the potential of this scaffold in combating drug-resistant pathogens, warranting further investigation into their precise molecular mechanisms. nih.govnih.gov

A primary strategy in cancer therapy is to halt the uncontrolled proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Numerous this compound derivatives have been shown to be effective in this regard, targeting various phases of the cell cycle in different cancer cell lines.

In contrast, other derivatives have been found to target earlier phases of the cell cycle. A study on a different thiazole derivative, compound 4c, in breast cancer (MCF-7) cells demonstrated a significant accumulation of cells in the pre-G1 phase, which is indicative of apoptosis. mdpi.com Another compound was shown to induce cell cycle arrest at the G1/S phase transition in glioblastoma cells, preventing them from entering the DNA synthesis (S) phase. frontiersin.org This G1/S arrest is often a checkpoint for DNA repair or for triggering apoptosis if the damage is too severe. frontiersin.org The ability of these compounds to induce apoptosis is often linked to this cell cycle disruption. mdpi.comnih.gov

| Compound | Cancer Cell Line | Effect | Source |

| 18c | HepG2 (Liver Cancer) | Arrested cell proliferation at the S-phase. | nih.gov |

| 4c | MCF-7 (Breast Cancer) | Induced cell cycle arrest with accumulation in the pre-G1 peak. | mdpi.com |

| THTMP | Glioblastoma Cells | Induced cell cycle arrest at the G1/S phase. | frontiersin.org |

| PTA-1 | MDA-MB-231 (Breast Cancer) | Induces apoptosis and cell cycle arrest. | mdpi.com |

Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry, as it guides the design of more potent and selective therapeutic agents. For this compound derivatives, SAR studies have provided valuable insights across various pharmacological activities.

Antinociceptive Activity: For the pyrazolyl-thiazole derivative B50, specific structural features were found to be essential for its pain-relieving effects. The removal of the methyl group from the thiazole ring resulted in a complete loss of antinociceptive activity. scielo.brscielo.br Similarly, replacing the bromo substituent at the 4-position of the phenyl group (attached to the thiazole ring) with a methyl group also abolished its activity. This indicates that both the methyl group on the thiazole and the halogen on the phenyl ring are critical for its interaction with the target, likely an opioid receptor. scielo.brscielo.brnih.gov

Anti-inflammatory Activity: Preliminary SAR analysis of steroidal 4,5-dihydropyrazole thiazole derivatives showed that the nature of the substituent on the phenyl ring at the 5'-position of the pyrazole core influences anti-inflammatory potency. nih.gov Compound 12b, bearing an ortho-chlorophenyl group, was identified as the most active in suppressing nitric oxide production, suggesting that an electron-withdrawing group at this position enhances activity. nih.gov

Anticancer Activity: SAR studies on anticancer pyrazolyl-thiazole derivatives have highlighted several key features. For a series of thiazole derivatives tested against breast and liver cancer cells, compound 4c, which contains a 2-(4-hydroxybenzylidene) moiety with an R=NH=NH-Ph substitution, showed the most potent cytotoxic activity. mdpi.com In another study, symmetric bis-pyrazolylthiazole structures (compounds 18b, 18c, and 21a) demonstrated significantly higher cytotoxicity against liver cancer cells compared to their simpler, mono-molecular counterparts, indicating that a dimeric structure can enhance anticancer efficacy. nih.gov

Antimicrobial Activity: Extensive SAR studies have been conducted on antimicrobial thiazole-pyrazole hybrids. nih.govmdpi.com The findings are diverse and depend on the specific microbial strain. For instance, a thiophene-substituted pyrazoline-triazole-thiadiazole derivative showed promising activity against E. coli, P. aeruginosa, and S. aureus. nih.gov The nature and position of substituents on the various rings of the hybrid molecule significantly impact the antimicrobial spectrum and potency, making it a rich scaffold for further optimization. mdpi.comnih.gov

Impact of Substituent Variations on Bioactivity and Selectivity

The biological activity and target selectivity of this compound derivatives are profoundly influenced by the nature and position of various substituents on the core scaffold. Structure-activity relationship (SAR) studies have demonstrated that even minor chemical modifications can lead to significant changes in pharmacological profiles.

In the context of anticancer activity, variations in substituents on a phenyl ring attached to the pyrazole-thiazole core have shown a clear impact on anti-proliferative efficacy. For a series of compounds containing pyrazole, thiazole, and naphthalene (B1677914) rings, the inhibitory activity against HeLa cancer cells and the Epidermal Growth Factor Receptor (EGFR) was found to be dependent on the substituent on an A-ring. The observed order of activity was -OCH3 > -CH3 > -H > -Br > -Cl > -F, indicating that electron-donating groups, particularly methoxy, enhance the antitumor effect. carewellpharma.in

Similarly, in the pursuit of antimicrobial agents, the substituents attached to the thiazole and pyrazole rings play a crucial role. For a series of 2,4-disubstituted thiazolyl pyrazole derivatives, it was noted that while substitutions on a phenyl ring (designated as R) did not drastically alter biological activity, the nature of the substituent at another position (R1) was a key determinant of the compound's antimicrobial efficacy. mdpi.com Another study on pyrazoline–thiazole hybrids revealed that halogen substitutions, such as a 4-bromophenyl group on the thiazole core, positively contributed to the anticancer effects of the compounds.

The following table summarizes the observed impact of various substituents on the biological activity of this compound derivatives based on published research findings.

| Core Structure | Substituent & Position | Observed Biological Activity | Key Finding |

|---|---|---|---|

| Pyrazole-Thiazole-Naphthalene | A-ring of Naphthalene | Antitumor (Anti-proliferative, EGFR inhibition) | Electron-donating groups enhance activity (-OCH3 > -CH3 > -H > -Br > -Cl > -F). carewellpharma.in |

| 2,4-disubstituted Thiazolyl Pyrazole | R1 position | Antimicrobial | The R1 substituent is a critical determinant of biological activity. mdpi.com |

| Pyrazoline-Thiazole Hybrid | 4-bromophenyl on Thiazole core | Anticancer | Halogen substitutions can positively influence anticancer effects. |

| Pyrazolyl-Thiazole derivatives | Methoxy and Thiophene (B33073) groups | Antibacterial, Antifungal, Anticancer, Antioxidant | These substituents facilitate hydrogen bonding and hydrophobic interactions within receptor active sites. |

These examples underscore the importance of systematic modification of the this compound scaffold in optimizing the desired biological activity and achieving target selectivity.

Contribution of the Pyrazole and Thiazole Core Structure to Biological Activity

The intrinsic pharmacological potential of this compound derivatives is fundamentally rooted in the synergistic contribution of the constituent pyrazole and thiazole rings. Both heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide array of biological targets. globalresearchonline.netmdpi.com

The pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a key component in several commercially successful drugs, including the anti-inflammatory agent celecoxib. nih.gov Its presence is often associated with a broad spectrum of biological activities, such as antibacterial, anti-inflammatory, anticancer, and analgesic properties. mdpi.comnih.gov The pyrazole moiety can act as a versatile building block, offering structural rigidity and specific hydrogen bonding capabilities, which are crucial for molecular recognition at the active sites of enzymes and receptors. globalresearchonline.net

The thiazole ring , containing both sulfur and nitrogen atoms, is another cornerstone of medicinally active compounds, found in drugs like the antiretroviral ritonavir (B1064) and the antimicrobial sulfathiazole. mdpi.com The thiazole nucleus contributes significantly to the physicochemical and pharmacokinetic properties of a molecule and can act as a pharmacophoric element or a bioisosteric replacement for other functional groups. globalresearchonline.net Its diverse biological activities include antimicrobial, anticancer, and anti-HIV effects. mdpi.com

The hybridization of these two potent heterocyclic systems into a single pyrazole-thiazole scaffold creates a unique molecular architecture with enhanced therapeutic potential. globalresearchonline.net This core structure has been shown to be crucial for key molecular interactions, such as hydrogen bonding. For instance, in a study of pyrazole-clubbed thiazole derivatives designed as analgesic and anti-inflammatory agents, docking simulations revealed the importance of the core structure in establishing hydrogen bonding interactions within the active sites of COX-1 and COX-2 enzymes. This highlights that the combined scaffold is not merely a passive linker but an active contributor to the molecule's mechanism of action.

In essence, the pyrazole and thiazole rings provide a foundational framework that can be strategically decorated with various functional groups to fine-tune the pharmacological activity. The inherent biological relevance of each ring system, combined with their favorable chemical properties, makes the this compound core a highly valuable scaffold in the design and development of novel therapeutic agents. globalresearchonline.netmdpi.com

Role of Specific Moieties and Linkers in Pharmacological Profiles

Beyond the core scaffold and its peripheral substituents, the specific orientation of motifs, the inclusion of additional ring systems, and the nature of chemical linkers play a definitive role in shaping the pharmacological profiles of this compound derivatives.

Thiazole Motif Orientation: The spatial arrangement of the thiazole ring relative to its molecular target is critical for bioactivity. Molecular docking studies of certain pyrazole-thiazole hybrids have shown that the thiazole motif can exhibit a well-defined orientation toward key amino acid residues in an enzyme's active site. For example, in the context of COX-1 inhibition, the thiazole moiety was found to orient itself favorably towards the key residue Arginine 120, engaging in crucial hydrogen bonding interactions. This precise orientation is a determining factor in the compound's inhibitory potency.

Naphthalene Ring Interactions: The incorporation of a naphthalene ring into the pyrazole-thiazole structure has proven to be an effective strategy for enhancing antitumor activity. The flat, aromatic nature of the naphthalene moiety allows it to participate in significant non-covalent interactions, such as p-π stacking, with aromatic residues in protein binding pockets. A notable example is a derivative where the naphthalene ring was shown to form two p-π bonds with Lysine 721 in the active site of EGFR, an interaction that significantly boosted its antitumor activity. carewellpharma.in This demonstrates that the naphthalene ring is not merely a bulky substituent but an active pharmacophoric element that can establish specific, activity-enhancing interactions with the biological target. carewellpharma.ingrafiati.com

The following table details the role of these specific structural features.

| Moiety / Linker | Role in Pharmacological Profile | Example Interaction / Activity |

|---|---|---|

| Thiazole Motif Orientation | Enables specific hydrogen bonding interactions with target residues. | Favorable orientation towards Arginine 120 in the COX-1 active site. |

| Naphthalene Ring | Enhances antitumor activity through p-π stacking interactions. | Forms two p-π bonds with Lysine 721 in the EGFR active site. carewellpharma.in |

| Hydrazone Linkage | Acts as a versatile linker influencing binding and biological activity. | Contributes to the antimicrobial and antifungal profiles of pyrazole-thiazolidinone hybrids. rsc.org |

Influence of Stereochemistry and Geometrical Isomerism on Biological Activity

While extensive research has focused on the impact of substituents on the this compound scaffold, the roles of stereochemistry and geometrical isomerism are also critical considerations in determining biological activity. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with chiral biological targets like enzymes and receptors, leading to differences in potency, efficacy, and selectivity between isomers.

For many classes of heterocyclic compounds, stereochemistry is a known determinant of pharmacological effect. Although specific studies on the stereoisomers of this compound derivatives are not extensively detailed in the provided context, the principles derived from related structures are highly relevant. For instance, studies on other chiral heterocyclic compounds have shown that different enantiomers can possess vastly different biological activities. This is often attributed to one enantiomer having a more complementary fit to the binding site of a biological target. It has been noted that for racemic 4,5-dihydro-1H-pyrazole derivatives, which possess a chiral center, separating the enantiomers is a prerequisite for detailed biological evaluation to understand the impact of chirality.

Although direct and comprehensive SAR studies on the stereochemistry and geometrical isomerism of this compound derivatives are still an emerging area, the established principles of medicinal chemistry strongly suggest that these factors are likely to play a significant role in their pharmacological profiles. Future research involving the synthesis and biological evaluation of individual stereoisomers and geometrical isomers will be essential to fully elucidate the structure-activity relationships for this important class of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(1H-pyrazol-1-yl)thiazole derivatives?

- Answer: The synthesis typically involves condensation reactions between pyrazole-containing precursors and thiazole intermediates. For example, coupling 1H-pyrazole derivatives with halogenated thiazoles (e.g., 4-bromothiazole) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) is a common method. Microwave-assisted synthesis has also been employed to enhance reaction efficiency and yield . Characterization via / NMR, IR spectroscopy, and elemental analysis is critical to confirm regiochemistry and purity .

Q. How is crystallographic data analyzed for this compound derivatives?

- Answer: X-ray crystallography using programs like SHELXL is standard for structural determination. Key steps include data collection (Mo/Kα radiation), refinement with SHELXL to resolve bond lengths/angles, and validation using tools like PLATON to check for twinning or disorder. For example, the crystal structure of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine (a related compound) was resolved to 0.84 Å resolution, confirming planar geometry .

Q. What analytical techniques are essential for characterizing this compound derivatives?

- Answer: Multimodal analysis is required:

- Spectroscopy: / NMR to confirm substituent positions and purity.

- Mass Spectrometry: HRMS for molecular weight validation.

- Elemental Analysis: To verify stoichiometry (e.g., ≤0.4% deviation for C/H/N).

- Chromatography: HPLC for purity assessment (>95% typically required for biological studies) .

Advanced Research Questions

Q. How can regiochemical outcomes be controlled during the synthesis of this compound analogs?

- Answer: Regioselectivity is influenced by electronic and steric factors. For example, substituents on the pyrazole ring (e.g., electron-withdrawing groups at the 3-position) direct coupling to the thiazole’s 4-position. Computational modeling (DFT) can predict reactivity, while experimental validation via NOESY NMR or X-ray crystallography confirms regiochemistry .

Q. What experimental strategies address contradictions in crystallographic and spectroscopic data for this compound derivatives?

- Answer: Discrepancies (e.g., bond-length mismatches between XRD and DFT) require cross-validation:

- Multi-method refinement: Use SHELXL with restraints for disordered regions.

- Spectroscopic alignment: Compare experimental IR/Raman bands with computational (e.g., Gaussian) vibrational spectra.

- Dynamic effects: Consider temperature-dependent XRD to account for thermal motion .

Q. How are structure-activity relationships (SAR) investigated for this compound-based PDE3 inhibitors?

- Answer: SAR studies involve:

- Derivatization: Introducing substituents (e.g., tetrazole at the 4-position) to modulate PDE3A/B affinity.

- Enzyme assays: Measure IC values (e.g., 0.24–16.42 μM for PDE3A inhibition).

- Molecular docking: Use AutoDock Vina to predict binding poses in PDE3’s catalytic pocket (e.g., hydrogen bonding with Gln-237) .

Q. What methodologies confirm the mechanism of action for this compound derivatives in cytoprotective studies?

- Answer: Mechanistic studies include:

- In vitro models: Gastric epithelial cells treated with HO to assess ROS scavenging.

- Western blotting: Quantify cytoprotective markers (e.g., HO-1, Nrf2).

- Pharmacokinetics: LC-MS/MS to measure bioavailability and metabolite profiling in rodent models .

Q. How can in vitro-to-in vivo translation be optimized for this compound drug candidates?

- Answer: Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.